Target Enzyme Inhibition: CPE-C Triphosphate Potency Against CTP Synthetase
Cyclopentenylcytosine triphosphate (CPEC-TP) directly inhibits CTP synthetase with an IC50 of 6 µM, whereas the mono- and diphosphate metabolites exhibit no inhibitory activity [1]. This establishes that phosphorylation to the triphosphate form is essential for target engagement. The inhibition mechanism induces sigmoidal kinetics with a Hill coefficient of 3.2, indicating positive cooperativity [1].
| Evidence Dimension | CTP synthetase inhibition (IC50) |
|---|---|
| Target Compound Data | 6 µM (CPEC triphosphate) |
| Comparator Or Baseline | CPEC monophosphate and diphosphate: no inhibition detected |
| Quantified Difference | Infinite (complete loss of activity for non-triphosphate metabolites) |
| Conditions | Bovine CTP synthetase enzymatic assay; saturating ATP and glutamine concentrations |
Why This Matters
This demonstrates that only the triphosphate metabolite is pharmacologically active, and that metabolic activation efficiency in a given cell line or model system will directly determine CPE-C efficacy.
- [1] Kang GJ, Cooney DA, Moyer JD, et al. Cyclopentenylcytosine triphosphate: formation and inhibition of CTP synthetase. J Biol Chem. 1989;264(2):713-718. View Source
